(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE
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Overview
Description
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazolo[1,5-a]pyrimidine core, followed by bromination and subsequent functionalization with the furan and piperazine moieties. Common reagents used in these reactions include bromine, furan-2-carboxylic acid, and piperazine .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The bromine atom in the pyrazolo[1,5-a]pyrimidine core can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .
Scientific Research Applications
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE has several scientific research applications:
Mechanism of Action
The mechanism of action of (6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, which can lead to various biological effects. The exact pathways involved depend on the specific target and the context of its use .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromopyrazolo[1,5-a]pyrimidin-2-ol hydrochloride
- (6-Bromopyrazolo[1,5-a]pyrimidin-3-yl)methanol
- (4-Bromo-benzylidene)-pyrimidin-2-yl-amine
Uniqueness
(6-BROMOPYRAZOLO[1,5-A]PYRIMIDIN-2-YL)[4-(2-FURYLCARBONYL)PIPERAZINO]METHANONE is unique due to its combination of the pyrazolo[1,5-a]pyrimidine core with the furan and piperazine moieties. This unique structure imparts specific biological activities and chemical reactivity that are not observed in other similar compounds .
Properties
IUPAC Name |
[4-(6-bromopyrazolo[1,5-a]pyrimidine-2-carbonyl)piperazin-1-yl]-(furan-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O3/c17-11-9-18-14-8-12(19-22(14)10-11)15(23)20-3-5-21(6-4-20)16(24)13-2-1-7-25-13/h1-2,7-10H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYMATOLOUZWCRG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C3=NN4C=C(C=NC4=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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